molecular formula C4H11ClMgSi B077887 Trimethylsilylmethylmagnesium Chloride CAS No. 13170-43-9

Trimethylsilylmethylmagnesium Chloride

Cat. No. B077887
CAS RN: 13170-43-9
M. Wt: 146.97 g/mol
InChI Key: BXBLTKZWYAHPKM-UHFFFAOYSA-M
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Description

Synthesis Analysis Trimethylsilylmethylmagnesium Chloride is synthesized through reactions that involve complex organometallic processes. The preparation and structural characterization of related silyl-substituted organometallic compounds provide insights into the synthesis techniques and molecular structures of such compounds. These compounds are synthesized and characterized by spectroscopic and single-crystal X-ray diffraction methods, indicating the importance of detailed structural analysis in understanding their formation and properties (Nanjo, Oda, & Mochida, 2003).

Molecular Structure Analysis The molecular structure of trimethylsilylmethylmagnesium chloride and its derivatives is determined through various analytical techniques, including X-ray diffraction. These studies reveal dimeric structures consisting of two μ-halogen atoms, highlighting the complex nature of their molecular architecture (Nanjo, Oda, & Mochida, 2003).

Chemical Reactions and Properties Trimethylsilylmethylmagnesium chloride undergoes several chemical reactions, including with esters, leading to the formation of tertiary alcohols. These reactions demonstrate the compound's reactivity and potential for further chemical transformations (Kukharskaya, Andreev, & Kolesova, 1958). Additionally, its reactivity with various ketones and aldehydes to form indazoles highlights its versatility in organic synthesis (Hari, Sone, & Aoyama, 2009).

Physical Properties Analysis The physical properties of trimethylsilylmethylmagnesium chloride and related compounds are closely tied to their molecular structures. X-ray crystallography studies reveal details such as polymeric chains and the spatial arrangement of molecules, which are essential for understanding the physical characteristics of these compounds (Lefferts, Molloy, Hossain, Helm, & Zuckerman, 1982).

Scientific Research Applications

  • Synthesis of γ-Substituted Allylsilanes : Taku Kamachi et al. (2004) demonstrated the use of Trimethylsilylmethylmagnesium Chloride in the cobalt-catalyzed mono-coupling with 1,2-dihalogenoethylene to produce γ-substituted (E)-allylsilanes, which are useful in various synthetic applications (Kamachi et al., 2004).

  • Functionalized Allylsilanes Production : Thomas V. Lee et al. (1989) used Trimethylsilylmethylmagnesium Chloride for the cerium(III)-mediated Grignard reaction with esters and lactones, leading to functionalized allylic silanes, which are precursors for various ring closure reactions (Lee et al., 1989).

  • Preparation of Trimethylsilyldiazomethane : A study by S. Mori et al. (1982) described the synthesis of trimethylsilyldiazomethane, a compound useful for organic synthesis, using Trimethylsilylmethylmagnesium Chloride (Mori et al., 1982).

  • Reaction with Esters : É. V. Kukharskaya et al. (1958) explored the reaction between Trimethylsilylmethylmagnesium Chloride and ethyl esters of acetic and n-butyric acids, which leads to the formation of tertiary alcohols (Kukharskaya et al., 1958).

  • Synthesis of 2-(Trimethylsilyl)methyl-2-propen-1-ol Derivatives : M. Riaz et al. (2018) reported a cobalt-catalyzed coupling of protected vinyl halide with Trimethylsilylmethylmagnesium Chloride for the preparation of these derivatives, showing excellent functional group tolerance (Riaz et al., 2018).

  • Reactions with gem-Dibromocyclopropanes : D. Seyferth et al. (1975) described the use of Trimethylsilylmethylmagnesium Chloride in the reaction with isopropylmagnesium chloride and gem-dibromocyclopropanes to obtain α-bromocyclopropylmagnesium chloride compounds (Seyferth et al., 1975).

Safety And Hazards

Trimethylsilylmethylmagnesium Chloride is highly flammable and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .

properties

IUPAC Name

magnesium;methanidyl(trimethyl)silane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBLTKZWYAHPKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClMgSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267917
Record name Magnesium, chloro[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilylmethylmagnesium Chloride

CAS RN

13170-43-9
Record name Magnesium, chloro[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilylmethylmagnesium Chloride
Reactant of Route 2
Trimethylsilylmethylmagnesium Chloride
Reactant of Route 3
Trimethylsilylmethylmagnesium Chloride

Citations

For This Compound
450
Citations
EV Kukharskaya, DN Andreev, VA Kolesova - Bulletin of the Academy of …, 1958 - Springer
The reaction between trimethylsilylmethylmagnesium chloride and the ethyl esters of acetic and n-butyric acids proceeds normally, in the direction of the formation of tertiary alcohols, …
Number of citations: 3 idp.springer.com
RT Taylor, JG Galloway - Journal of Organometallic Chemistry, 1981 - Elsevier
Reactions of α,β-unsaturated carbonyl compounds with Me 3 SiCH 2 MgCl, prepared from chloromethyltrimethylsilane [1], were examined. Unlike its lithium counterpart (Me 3 SiCH 2 Li)…
Number of citations: 4 www.sciencedirect.com
K Mizutani, H Shinokubo, K Oshima - Organic Letters, 2003 - ACS Publications
… We have also reported that a cobalt−phosphine complex catalyzes a Heck-type reaction of alkyl halides with styrenes in the presence of trimethylsilylmethylmagnesium chloride. During …
Number of citations: 126 pubs.acs.org
R Ballini, G Bartoli, R Giovannini, E Marcantoni… - Tetrahedron letters, 1993 - Elsevier
β-ketosilanes, bearing a nitro functionality, can be prepared by nucleophilic ring cleavage of α-nitrocycloalkanones with the Peterson reagent. This high yielding process shows …
Number of citations: 14 www.sciencedirect.com
W Affo, H Ohmiya, T Fujioka, Y Ikeda… - Journal of the …, 2006 - ACS Publications
… We independently found that a cobalt salt catalyzes intermolecular styrylation of alkyl halides in the presence of trimethylsilylmethylmagnesium chloride. Here we report the full details …
Number of citations: 223 pubs.acs.org
F Aslan, AI Ozturk, M Arslan - Heteroatom Chemistry: An …, 2003 - Wiley Online Library
… bromide, 2-phenylethylmagnesium bromide, trimethylsilylmethylmagnesium chloride, n… very poor yield from trimethylsilylmethylmagnesium chloride and cyclohexylmagnesium bromide, …
Number of citations: 37 onlinelibrary.wiley.com
L Hevesi, B Hermans, C Allard - Tetrahedron letters, 1994 - Elsevier
A new access to allyl silanes by the Ni and Pd catalysed cross-coupling reactions of vinyl selenides and trimethylsilylmethylmagnesium chloride (DME/Rfx/65–83% yield) is reported.
Number of citations: 56 www.sciencedirect.com
D Seyferth - Journal of the American Chemical Society, 1958 - ACS Publications
… The tris-(trimethylsilylmethyl) compounds of phosphorus, arsenic, antimony and bismuth have been prepared in good yield by the reaction of trimethylsilylmethylmagnesium chloride in …
Number of citations: 29 pubs.acs.org
Y TOMINAGA, Y MATSUOKA, C KAMIO… - Chemical and …, 1989 - jstage.jst.go.jp
… by treating trimethylsilylmethylmagnesium chloride with … starting from trimethylsilylmethylmagnesium chloride and carbon … The reaction of …
Number of citations: 4 www.jstage.jst.go.jp
T Kamachi, A Kuno, C Matsuno, S Okamoto - Tetrahedron letters, 2004 - Elsevier
… The reaction of trimethylsilylmethylmagnesium chloride (TMSCH 2 MgCl) with 1,2-dihalogenoethylene in the presence of 1 mol % of Co(II) or Co(III) acetylacetonate in THF or THF–NMP …
Number of citations: 34 www.sciencedirect.com

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